molecular formula C19H29NO5 B13952568 Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester CAS No. 53206-87-4

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester

Cat. No.: B13952568
CAS No.: 53206-87-4
M. Wt: 351.4 g/mol
InChI Key: QGHFKHLAYNXMED-UHFFFAOYSA-N
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Description

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester is a complex ester derivative characterized by:

  • A phenoxyacetic acid backbone substituted with isopropyl, methoxycarbonyl, and methyl groups at positions 6, 2, and 3, respectively.

This compound (CAS 53206-93-2) is structurally designed for applications in pharmaceutical intermediates or surfactant chemistry due to its polar dimethylamino group and lipophilic aromatic core .

Properties

CAS No.

53206-87-4

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[2-[3-(dimethylamino)propoxy]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate

InChI

InChI=1S/C19H29NO5/c1-13(2)15-9-8-14(3)17(19(22)23-6)18(15)25-12-16(21)24-11-7-10-20(4)5/h8-9,13H,7,10-12H2,1-6H3

InChI Key

QGHFKHLAYNXMED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OCC(=O)OCCCN(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Substituted Phenoxyacetic Acid Intermediate

A key intermediate, (6-Isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid , is prepared through the following general procedure:

  • Starting Materials: 4-Isopropylphenol or a closely related substituted phenol.
  • Reaction Conditions:
    • Alkylation of the phenol with ethyl bromoacetate in the presence of a base such as cesium carbonate in acetonitrile solvent at room temperature for approximately 1.5 hours.
    • Hydrolysis of the ester intermediate using lithium hydroxide (LiOH) in tetrahydrofuran (THF) and water mixture at room temperature for 1 hour to yield the free acid.
    • Acidification with hydrochloric acid (HCl) and extraction with ethyl acetate, followed by drying and purification through recrystallization from ethyl acetate/hexane solvents.
  • Yield: Approximately 64.6% of the phenoxyacetic acid intermediate as a white solid.
  • Characterization: Confirmed by proton nuclear magnetic resonance (1H NMR) spectroscopy, showing characteristic aromatic and aliphatic proton signals.

Conversion to Acyl Chloride Intermediate

  • The phenoxyacetic acid is converted to the corresponding acyl chloride using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in anhydrous tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperature (20–60 °C) for 2–3 hours.
  • This step activates the carboxylic acid for subsequent nucleophilic substitution.

Esterification with 3-(Dimethylamino)propanol

  • The acyl chloride intermediate is reacted with 3-(dimethylamino)propanol or its derivatives in the presence of a base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) in anhydrous solvent (THF or dichloromethane).
  • The reaction is typically performed at low temperature (0 to 25 °C) to control the rate and minimize side reactions.
  • After completion, the reaction mixture is washed with acidic and basic aqueous solutions to remove unreacted reagents and by-products.
  • The product is isolated by solvent evaporation and purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Alkylation of Phenol 4-Isopropylphenol, ethyl bromoacetate, Cs2CO3 Acetonitrile Room temp (RT) 1.5 hours - Forms ethyl ester intermediate
Hydrolysis to Acid LiOH, THF/H2O THF/H2O RT 1 hour 64.6 Acidification with HCl
Formation of Acyl Chloride Oxalyl chloride, DMF (catalytic) THF or CH2Cl2 RT to 60 °C 2–3 hours - Activation for esterification
Esterification with Amino Alcohol 3-(Dimethylamino)propanol, Et3N or DIPEA THF or CH2Cl2 0 to 25 °C 2–16 hours 40–50 Purification by HPLC or recrystallization

Research Outcomes and Analytical Characterization

  • The final ester compound is characterized by various spectroscopic and chromatographic techniques:
  • These analytical results validate the successful synthesis of the target compound with high purity suitable for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester carbonyl carbon, where nucleophiles can replace the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohols derived from the reduction of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex esters and amides.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with enzymes or receptors in biological systems. The phenoxy group can also participate in various biochemical pathways, influencing cellular signaling and metabolic processes.

Comparison with Similar Compounds

Phenoxyacetic Acid Esters with Varied Alkylamino Groups

The target compound belongs to a family of phenoxyacetic acid esters differing in the ester moiety. Key analogs include:

Compound Name CAS Number Ester Group Key Structural Differences
Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester 53206-93-2 3-(dimethylamino)propyl Reference compound
Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester 53206-76-1 2-(dimethylamino)ethyl Shorter alkyl chain (ethyl vs. propyl) may reduce lipophilicity .
Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, ethyl ester 53251-82-4 Ethyl Lacks dimethylamino group, reducing polarity and potential bioactivity .

Dimethylamino-Containing Esters in Other Scaffolds

Compounds with the 3-(dimethylamino)propyl ester group in diverse chemical contexts include:

Compound Name Core Structure Key Applications
3-(1-Oxopropyl)-10H-phenothiazine-10-carboxylic Acid 3-(Dimethylamino)propyl Ester (CAS not specified) Phenothiazine Potential neuropharmacological agent due to phenothiazine’s dopamine receptor affinity .
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide (CAS 73772-33-5) Perfluorinated sulfonamide Surfactant or fluoropolymer additive due to perfluoroalkyl chain .
3-(Dimethylamino)propyl 2-(benzylamino)benzoate (CAS not specified) Benzoate Pharmaceutical intermediate (e.g., dabigatran analogs) .

Key Differences :

  • The target compound’s methoxycarbonyl-substituted aromatic ring enhances steric hindrance compared to linear benzoate or phenothiazine derivatives.
  • Electron-withdrawing groups (e.g., methoxycarbonyl) may influence reactivity in drug conjugation vs. fluorinated surfactants .

Pharmaceutical Relevance

  • The 3-(dimethylamino)propyl ester group is a common motif in prodrugs, enhancing solubility and cellular uptake. For example, notes its use in benzylamino-benzoate intermediates for anticoagulants .
  • Analogs with shorter alkyl chains (e.g., 2-(dimethylamino)ethyl ester) may exhibit faster hydrolysis rates, impacting drug release kinetics .

Surfactant and Polymer Chemistry

  • Perfluorinated analogs (e.g., CAS 73772-33-5) demonstrate applications in water-repellent coatings, whereas the target compound’s aromatic core may favor micelle formation in nonpolar solvents .

Biological Activity

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester, also known by its CAS number 53206-87-4, is a synthetic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H29NO5
  • Molecular Weight : 351.44 g/mol
  • CAS Number : 53206-87-4
  • Density : 1.073 g/cm³
  • Boiling Point : 446.8 °C at 760 mmHg
  • Flash Point : 224 °C

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications and toxicity profiles.

The compound exhibits properties that may influence various biological pathways:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Cytotoxic Effects : Research indicates that at specific concentrations, the compound can induce cytotoxicity in various cell lines. For instance, an LD50 value of approximately 90 mg/kg has been reported in rodent models, indicating a potential risk for acute toxicity .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to bacterial virulence factors, such as the Type III secretion system (T3SS), which is critical for the pathogenicity of several Gram-negative bacteria .

Study on Antimicrobial Properties

A study published in the European Journal of Medicinal Chemistry explored the antimicrobial efficacy of several derivatives of acetic acid esters. The results indicated that modifications to the acetic acid structure could enhance antimicrobial activity against pathogens like E. coli and Salmonella spp. .

Toxicity Assessment

In toxicity assessments involving rodent models, the compound demonstrated a significant lethal dose (LD50) at 90 mg/kg via intravenous administration. This finding underscores the importance of careful dosage consideration in potential therapeutic applications .

Enzyme Activity Inhibition

Research conducted on the inhibition of T3SS revealed that certain concentrations of this ester significantly reduced the secretion of virulence factors in C. rodentium, a model organism for studying enteropathogenic E. coli infections. This suggests a potential role in developing treatments targeting bacterial virulence rather than traditional antibiotics .

Data Tables

PropertyValue
Molecular FormulaC19H29NO5
Molecular Weight351.44 g/mol
Density1.073 g/cm³
Boiling Point446.8 °C
Flash Point224 °C
LD50 (Rodent)90 mg/kg

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